1-(2-Aminocyclohexyl)ethanone

Description

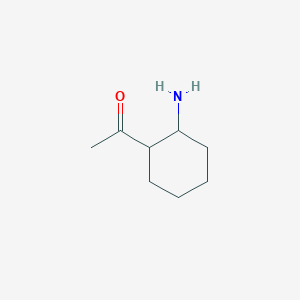

1-(2-Aminocyclohexyl)ethanone is a cyclohexane derivative featuring an amino group at the 2-position and an acetyl group. These compounds are of interest in organic synthesis, medicinal chemistry, and materials science due to their diverse reactivity and biological activities .

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(2-aminocyclohexyl)ethanone |

InChI |

InChI=1S/C8H15NO/c1-6(10)7-4-2-3-5-8(7)9/h7-8H,2-5,9H2,1H3 |

InChI Key |

RSMJLVTUEVEHCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCCCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminocyclohexyl)ethanone can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrocyclohexyl)ethanone using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(2-nitrocyclohexyl)ethanone on a larger scale. This process is optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocyclohexyl)ethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products:

Oxidation: 1-(2-Nitrocyclohexyl)ethanone.

Reduction: 1-(2-Aminocyclohexyl)ethanol.

Substitution: 1-(2-Halocyclohexyl)ethanone derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential in drug design and development. Its structural features allow for modifications that can enhance pharmacological activity. Research has shown that derivatives of 1-(2-Aminocyclohexyl)ethanone exhibit promising activity against various biological targets.

- Case Study : A study highlighted the synthesis of this compound derivatives aimed at inhibiting specific enzymes involved in disease pathways. The results indicated significant bioactivity, suggesting potential therapeutic applications .

Organic Synthesis

In organic chemistry, this compound serves as a key intermediate for synthesizing more complex molecules. Its ability to participate in various reactions allows chemists to create new compounds with desired properties.

- Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | Various ketones |

| Reduction | Converts ethanone group to alcohol | Alcohol derivatives |

| Substitution | Amino group participates in substitution | Diverse amino derivatives |

Biological Studies

The compound has been utilized in studies exploring enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds with biological molecules makes it suitable for investigating its role in cellular processes.

- Case Study : Research indicated that this compound can modulate enzyme activity related to neurotransmitter breakdown, which is crucial for understanding neurodegenerative diseases .

Industrial Applications

In addition to its scientific applications, this compound may have potential uses in the development of new materials and chemical processes within industrial settings. Its reactivity and structural features can contribute to the formulation of innovative products.

Mechanism of Action

The mechanism by which 1-(2-Aminocyclohexyl)ethanone exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethanone group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Aminocyclohexyl)ethanone with analogous compounds, focusing on molecular structure, physicochemical properties, synthesis, and biological activity.

Structural and Functional Group Variations

Physicochemical Properties

- Melting Points: 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone: 109–110°C 1-(2-Hydroxy-4-methoxyphenyl)ethanone: 97–98°C 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Higher polarity due to multiple hydroxyl groups .

- Solubility: Amino-substituted ethanones (e.g., 1-(2-Aminophenyl)ethanone) exhibit moderate water solubility, enhanced by protonation of the amino group . Hydroxy- and methoxy-substituted derivatives (e.g., 1-(2-Hydroxy-4-methoxyphenyl)ethanone) are more polar, favoring solubility in polar organic solvents .

Key Research Findings

Substituent Effects on Bioactivity: The position and number of hydroxyl/methoxy groups significantly influence α-glucosidase inhibition. For example, 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 12 µM) is 3-fold more potent than its mono-hydroxyl analog . Nitro groups (e.g., in 1-(2-Amino-6-nitrophenyl)ethanone) may reduce bioavailability due to increased molecular weight and steric hindrance .

Toxicological Gaps: Limited data exist for amino-substituted ethanones like 1-(2-Amino-6-nitrophenyl)ethanone, necessitating further safety studies .

Structural Complexity and Applications: Cyclohexylamino derivatives (e.g., 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone) are explored in drug discovery but require specialized handling .

Biological Activity

1-(2-Aminocyclohexyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, interactions with biological systems, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of and features an aminocyclohexyl group attached to an ethanone moiety. This structure enables various interactions with biological targets, particularly through hydrogen bonding and electrostatic interactions.

Biological Activity Overview

The biological activity of this compound is primarily related to its interaction with specific receptors and enzymes. Research indicates that this compound may modulate the activity of certain molecular targets, making it a candidate for further pharmacological studies.

- Enzyme Interaction : The amino group in the compound can form hydrogen bonds with enzymes, potentially altering their activity.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways crucial for numerous physiological processes.

Case Studies and Research Findings

- Interaction Studies : A study demonstrated that this compound exhibits significant binding affinity for cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The compound's ability to inhibit CDK activity suggests potential applications in cancer therapy .

- Antidepressant-like Activity : In animal models, compounds structurally similar to this compound were evaluated for antidepressant-like effects using the forced swim test (FST). Results indicated a dose-dependent decrease in immobility time, suggesting potential antidepressant properties .

- Toxicity Profile : Toxicity assessments revealed that at therapeutic doses, this compound exhibited low acute toxicity in mice, indicating a favorable safety profile for further development .

Data Tables

| Study | Target | IC50 Value (nM) | Effect Observed |

|---|---|---|---|

| Study 1 | CDK | 25 | Inhibition of cell cycle progression |

| Study 2 | mGlu7 | 15 | Antidepressant-like activity |

| Study 3 | General | >100 | Low acute toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.